
Emricasan
Übersicht
Beschreibung
Emricasan (IDN-6556) is an orally bioavailable, irreversible pan-caspase inhibitor that targets caspases 1, 3, 4, 5, 6, 7, 8, and 9, which are key enzymes mediating apoptosis and inflammation .
- Liver diseases: Reduces hepatocyte apoptosis, fibrosis, and inflammation in non-alcoholic steatohepatitis (NASH) and cirrhosis models .
- Ototoxicity: Protects cochlear cells from cisplatin- and neomycin-induced cytotoxicity by inhibiting caspase-mediated apoptosis .
- Infections: Mitigates Zika virus-induced neuronal cell death and bacterial skin infections by modulating host immune responses .
- Other applications: Reprograms monocyte-derived macrophages and improves viability in pluripotent stem cell cultures .
Clinical trials highlight its safety profile and efficacy in reducing liver injury markers (e.g., ALT, caspase-3/7) and portal hypertension in cirrhotic patients .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Emricasan umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung von Peptidbindungen und die Einführung fluorierter aromatischer Ringe. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Schutzgruppen, Kupplungsreagenzien und Reinigungstechniken wie Chromatographie.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von automatisierten Synthesegeräten, großvolumigen Reaktoren und effizienten Reinigungsverfahren, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Emricasan durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen in this compound zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Substitutionsreaktionen erfordern oft die Verwendung von Katalysatoren und bestimmten Lösungsmitteln, um die Reaktion zu erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von hydroxylsubstituierten Derivaten führen, während Substitution verschiedene funktionelle Gruppen an die aromatischen Ringe einführen kann.
Wissenschaftliche Forschungsanwendungen
Emricasan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung verwendet, um die Caspase-Inhibition und ihre Auswirkungen auf verschiedene biochemische Signalwege zu untersuchen.
Biologie: In der Forschung eingesetzt, um die Rolle von Caspasen bei der Apoptose von Zellen und Entzündungen zu verstehen.
Industrie: Wird bei der Entwicklung neuer therapeutischer Wirkstoffe eingesetzt, die auf Caspase-vermittelte Signalwege abzielen.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es Caspasen hemmt, die Proteasen sind, die am Prozess der Apoptose (programmierter Zelltod) beteiligt sind. Durch die Hemmung dieser Enzyme verhindert this compound die Spaltung wichtiger zellulärer Proteine, wodurch Zelltod und Entzündungen reduziert werden. Die molekularen Zielstrukturen von this compound umfassen Caspase-1, Caspase-3 und Caspase-7 .
Wirkmechanismus
Emricasan exerts its effects by inhibiting caspases, which are proteases involved in the process of apoptosis (programmed cell death). By inhibiting these enzymes, this compound prevents the cleavage of key cellular proteins, thereby reducing cell death and inflammation. The molecular targets of this compound include caspase-1, caspase-3, and caspase-7 .
Vergleich Mit ähnlichen Verbindungen
Ototoxicity Protection: Emricasan vs. Sodium Thiosulfate (STS)
STS, a chelating agent, and this compound both protect against cisplatin-induced ototoxicity but differ in mechanisms and efficacy:
Key Findings :
- This compound outperforms STS in neuronal cells and neomycin models but matches STSlow in HEI-OC1 cells .
- STShigh shows slightly better efficacy in HEI-OC1 cells, but this compound’s safety profile and oral bioavailability make it clinically preferable .
Caspase Inhibitors in Apoptosis Prevention
This compound is compared to other caspase inhibitors:
Key Findings :
- This compound’s broad caspase inhibition and single-dose efficacy surpass Z-DEVD-FMK and Q-VD-OPh .
- Synergy with ROCK inhibitors (e.g., Chroman 1) enhances cytoprotection in stem cell models .
Liver Disease: this compound vs. VX-166
Both compounds target caspase-mediated liver injury but differ in outcomes:
Key Findings :
- This compound shows consistent efficacy in reducing fibrosis and liver injury markers, supported by ongoing trials .
Key Findings :
- This compound’s dual anti-apoptotic and anti-inflammatory effects make it versatile across viral and bacterial models .
Biologische Aktivität
Emricasan is a potent pan-caspase inhibitor that has garnered attention for its potential therapeutic effects in various liver diseases, particularly those characterized by inflammation and fibrosis. By inhibiting caspases, which are crucial in the apoptotic pathway, this compound aims to reduce liver cell death and mitigate inflammatory responses. This article explores the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and safety across different studies.
This compound exhibits its biological activity primarily through the inhibition of caspases, specifically caspase-1, -3, -6, -7, -8, and -9. The compound's IC50 values for these caspases range from 0.3 nM to 20 nM, indicating a strong inhibitory effect on apoptotic signaling pathways . This inhibition is particularly beneficial in conditions like non-alcoholic steatohepatitis (NASH) and liver fibrosis, where excessive apoptosis contributes to disease progression.
Table 1: IC50 Values of this compound for Various Caspases
Caspase | IC50 (nM) |
---|---|
Caspase-1 | 0.4 |
Caspase-3 | 2 |
Caspase-6 | 4 |
Caspase-7 | 6 |
Caspase-8 | 6 |
Caspase-9 | 0.3 |
Efficacy in Liver Diseases
-
Non-Alcoholic Steatohepatitis (NASH) :
A randomized, placebo-controlled trial involving 318 patients with NASH demonstrated that this compound did not significantly improve liver inflammation or fibrosis after 72 weeks of treatment . The odds ratios for fibrosis improvement were not statistically significant (this compound 5 mg: OR = 0.530; this compound 50 mg: OR = 0.588) compared to placebo. -
Liver Cirrhosis :
A systematic review indicated that this compound treatment was more effective than placebo in patients with liver cirrhosis or fibrosis (SMD = 0.28) but did not significantly affect the Model for End-Stage Liver Disease (MELD) score . -
Acute Liver Injury :
In animal models of liver injury, this compound demonstrated a reduction in hepatic inflammation and cell death, suggesting its potential as a protective agent against acute liver damage .
Case Study: this compound in COVID-19 Patients
A Phase I trial evaluated the safety and tolerability of this compound in mild COVID-19 patients. Results indicated that this compound was well-tolerated and did not show significant adverse effects during the treatment period .
Case Study: this compound's Effect on ALT Levels
In a study assessing subjects with elevated ALT levels due to non-alcoholic fatty liver disease (NAFLD), this compound treatment resulted in significant reductions in ALT levels at both day 7 (P < 0.0001) and day 28 (P = 0.02) compared to placebo . Additionally, markers of apoptosis such as cleaved cytokeratin-18 were also significantly reduced.
Table 2: Summary of Clinical Trials Involving this compound
Study Type | Population | Outcome | Significance |
---|---|---|---|
Randomized Controlled Trial | NASH Patients | No improvement in fibrosis | P = 0.972 |
Systematic Review | Liver Cirrhosis Patients | Improved efficacy over placebo | SMD = 0.28 |
Phase I Trial | Mild COVID-19 Patients | Safe and well-tolerated | Notable tolerance |
NAFLD Study | Subjects with NAFLD | Significant ALT reduction | P < 0.0001 |
Safety Profile
This compound has generally been reported as safe and well-tolerated across various studies. In the NAFLD study, adverse events were comparable between this compound and placebo groups . However, some trials indicated potential worsening of liver fibrosis despite reductions in serum aminotransferases .
Q & A
Q. What is the mechanistic basis of Emricasan’s pan-caspase inhibition, and how does this inform experimental design in liver fibrosis studies?
Basic Research Question
this compound (IDN-6556) irreversibly inhibits caspases by covalently binding to their active sites, blocking apoptosis and inflammation. Its IC50 values range from 0.13–0.9 μM across caspase-dependent pathways . For liver fibrosis studies, researchers should measure caspase-3/7 activity (via fluorometric assays) and apoptosis markers (e.g., TUNEL staining) in preclinical models. In clinical trials, liver biopsy histology (e.g., NAFLD Activity Score) and serum biomarkers (CK-18 fragments) are critical endpoints .
Methodological Consideration : Use dose-escalation studies (e.g., 5–50 mg doses) to balance efficacy and toxicity, as higher doses may paradoxically trigger compensatory inflammatory pathways .
Q. How should pharmacokinetic (PK) studies be designed for this compound in cirrhotic patients with portal hypertension?
Basic Research Question
this compound’s PK profile in cirrhosis requires adjustments for hepatic impairment. A phase 2 trial (N=23) administered 25 mg twice daily for 28 days, monitoring HVPG (hepatic venous pressure gradient) reductions. Key parameters include:
- Cmax : 1.5–2.1 μg/mL
- Tmax : 1–2 hours
- Half-life : 6–8 hours (prolonged in Child-Pugh B/C patients) .
Methodological Consideration : Standardize HVPG measurements across centers using blinded, single-expert analysis to reduce variability .
Q. Why do preclinical models show this compound reduces liver fibrosis, while clinical trials report limited efficacy in NASH patients?
Advanced Research Question
Preclinical data in NASH mouse models demonstrate this compound reduces apoptosis (↓50% TUNEL+ cells) and fibrosis (↓30% collagen deposition), but human trials (e.g., NCT02686762) show only transient improvements. Contradictions arise from:
- Heterogeneity in patient cohorts (e.g., NASH vs. HCV etiology).
- Compensatory inflammatory pathways (e.g., NLRP3 activation) not targeted by caspase inhibition .
Methodological Consideration : Stratify patients by baseline caspase activity (CK-18 levels) and combine this compound with anti-inflammatory agents (e.g., CCR2/5 inhibitors) to address pathway redundancy .
Q. How can researchers evaluate synergistic effects of this compound with other compounds, such as Chroman 1, in cytoprotection?
Advanced Research Question
Synergy screening using 10×10 viability matrices (e.g., Chroman 1 + this compound) reveals enhanced survival in human pluripotent stem cells (WA09 line). Key metrics:
Combination | Max Survival (%) | Synergy Score (ΔHSA) |
---|---|---|
Chroman 1 alone | 65 | — |
This compound alone | 55 | — |
Chroman 1 + this compound | 85 | +0.30 |
Methodological Consideration : Use high-content imaging (e.g., IncuCyte) to track long-term viability (>40 passages) and pluripotency markers (NANOG, OCT4) .
Q. What statistical approaches resolve conflicts in this compound’s efficacy data between animal models and human trials?
Advanced Research Question
Meta-analysis of 12 preclinical studies (N=480 rodents) shows this compound reduces ALT by 40–60% (p<0.001), but human phase 2 trials report non-significant ALT changes. Apply:
- Bayesian hierarchical models to account for interspecies differences in drug metabolism.
- Post hoc subgroup analysis focusing on patients with high baseline apoptosis (CK-18 >250 U/L) .
Q. How can this compound be repurposed for viral infections like Zika, given its neuroprotective effects?
Advanced Research Question
In Zika-infected neuronal cells, this compound (1 μM) reduces apoptosis by 70% but does not inhibit viral replication (EC50 >10 μM). For repurposing:
- Use 3D brain organoids to model neuroprotection.
- Combine with antiviral agents (e.g., sofosbuvir) to target both cell death and viral load .
Methodological Consideration : Employ RNA-seq to identify caspase-independent neuroprotective pathways (e.g., BDNF/TrkB signaling) .
Eigenschaften
IUPAC Name |
(3S)-3-[[(2S)-2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F4N3O7/c1-12(31-24(38)25(39)32-16-8-6-5-7-13(16)26(2,3)4)23(37)33-17(10-19(35)36)18(34)11-40-22-20(29)14(27)9-15(28)21(22)30/h5-9,12,17H,10-11H2,1-4H3,(H,31,38)(H,32,39)(H,33,37)(H,35,36)/t12-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVHJVCATBPIHN-SJCJKPOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F4N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180160 | |
Record name | Emricasan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254750-02-2 | |
Record name | IDN 6556 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=254750-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emricasan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254750022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emricasan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05408 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Emricasan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EMRICASAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0GMS9N47Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.